molecular formula C12H9BrO3S B8265025 (4-Bromophenyl) benzenesulfonate CAS No. 20443-84-9

(4-Bromophenyl) benzenesulfonate

Cat. No.: B8265025
CAS No.: 20443-84-9
M. Wt: 313.17 g/mol
InChI Key: ZLLOEONYSHSCLI-UHFFFAOYSA-N
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Description

(4-Bromophenyl) benzenesulfonate is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl) benzenesulfonate typically involves the sulfonation of (4-Bromophenyl) benzene. One common method includes the reaction of (4-Bromophenyl) benzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide to yield the desired sulfonate .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the controlled addition of sulfur trioxide to (4-Bromophenyl) benzene under anhydrous conditions, followed by neutralization and purification steps to obtain high-purity product .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation reactions, where the sulfonate group can be oxidized to sulfone derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Bromophenyl) benzenesulfonate involves its interaction with specific molecular targets. For instance, as an inhibitor of matrix metalloproteinases, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition can disrupt processes such as tissue remodeling and tumor invasion . The compound’s bromine and sulfonate groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: (4-Bromophenyl) benzenesulfonate is unique due to its combination of a bromine atom and a benzenesulfonate group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

(4-bromophenyl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3S/c13-10-6-8-11(9-7-10)16-17(14,15)12-4-2-1-3-5-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLOEONYSHSCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324413
Record name (4-bromophenyl) benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20443-84-9
Record name NSC406661
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-bromophenyl) benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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